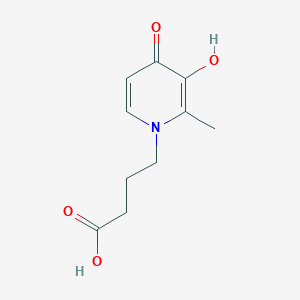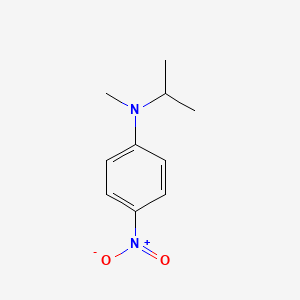
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group, an isopropyl group, and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- typically involves the nitration of N-methyl-N-(1-methylethyl)benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the para-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron filings and hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-N-(1-methylethyl)-4-aminobenzenamine.
Substitution: Formation of halogenated derivatives at the ortho and para positions.
科学的研究の応用
Chemistry
In chemistry, Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in the development of dyes, pigments, and pharmaceuticals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group is particularly significant in the design of bioactive molecules.
Medicine
In medicine, compounds related to Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its derivatives are also employed in the production of rubber chemicals and agricultural chemicals.
作用機序
The mechanism of action of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzenamine, N-methyl-N-(1-methylethyl)-: Lacks the nitro group, resulting in different reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains two methyl groups on the nitrogen, affecting its steric and electronic properties.
Benzenamine, N-ethyl-N-(1-methylethyl)-4-nitro-: Substitution with an ethyl group instead of a methyl group, altering its chemical behavior.
Uniqueness
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is unique due to the presence of both the nitro group and the specific N-substituents (methyl and isopropyl). This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
138200-64-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
N-methyl-4-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11(3)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
InChIキー |
HTHVOYCNVSQGRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


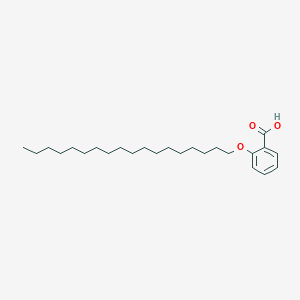
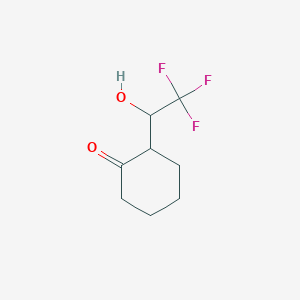
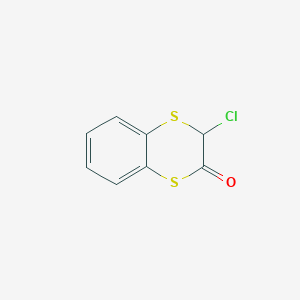
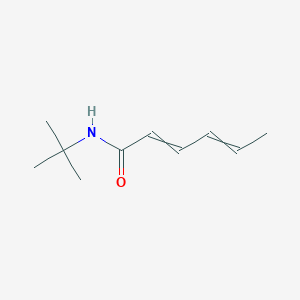
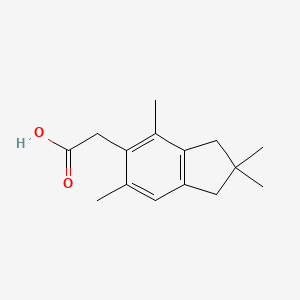
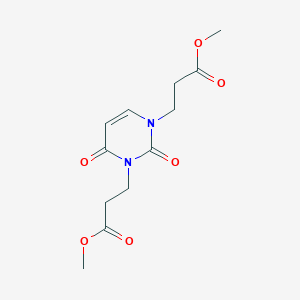

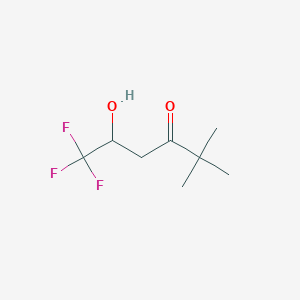
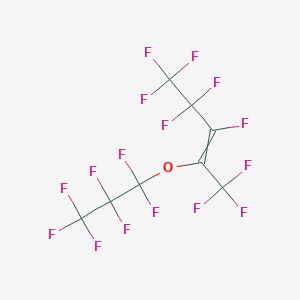
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
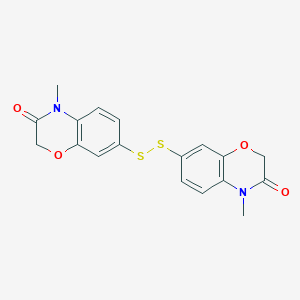
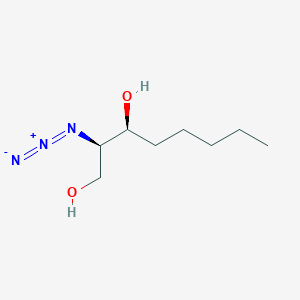
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
